molecular formula C9H11ClN4 B2912469 2-methyl-2H-indazole-3-carboximidamide hydrochloride CAS No. 2137614-13-0

2-methyl-2H-indazole-3-carboximidamide hydrochloride

Cat. No. B2912469
CAS RN: 2137614-13-0
M. Wt: 210.67
InChI Key: HFBZEKPAZIMBJP-UHFFFAOYSA-N
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Description

2-methyl-2H-indazole-3-carboximidamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds, such as 2-methyl-2H-indazole-3-carboximidamide hydrochloride, have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Synthetic Approaches

The compound is used in the development of synthetic approaches to indazoles, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

C–H Functionalization

2H-indazoles, including 2-methyl-2H-indazole-3-carboximidamide hydrochloride, are used in the late-stage functionalization of 2H-indazoles. This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .

Bioactive Natural Products and Drug Molecules

The 2H-indazole motif, which includes 2-methyl-2H-indazole-3-carboximidamide hydrochloride, is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .

Antimicrobial Activity

Some 2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata .

Anti-Inflammatory Potential

The anti-inflammatory potential of selected 2H-indazole derivatives, including 2-methyl-2H-indazole-3-carboximidamide hydrochloride, has been evaluated in silico and in vitro against human cyclooxygenase-2 (COX-2) .

properties

IUPAC Name

2-methylindazole-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-13-8(9(10)11)6-4-2-3-5-7(6)12-13;/h2-5H,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBZEKPAZIMBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2H-indazole-3-carboximidamide hydrochloride

CAS RN

2137614-13-0
Record name 2-methyl-2H-indazole-3-carboximidamide hydrochloride
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